molecular formula C11H14N2O3 B13622331 Methyl 4-(pyridin-3-yloxy)pyrrolidine-2-carboxylate

Methyl 4-(pyridin-3-yloxy)pyrrolidine-2-carboxylate

Cat. No.: B13622331
M. Wt: 222.24 g/mol
InChI Key: GBFLEKXMQVJKIV-UHFFFAOYSA-N
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Description

Methyl 4-(pyridin-3-yloxy)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C11H14N2O3 It is a derivative of pyrrolidine and pyridine, which are both nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyridin-3-yloxy)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with pyridine derivatives under specific conditions. One common method is the Michael addition reaction, where a pyrrolidine-3-carboxylic acid derivative reacts with a pyridine derivative in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-3-yloxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyridine or pyrrolidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(pyridin-3-yloxy)pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-3-yloxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylate derivatives: These compounds share the pyrrolidine core structure and have similar chemical properties.

    Pyridine derivatives: Compounds with a pyridine ring that exhibit similar reactivity and applications.

Uniqueness

Methyl 4-(pyridin-3-yloxy)pyrrolidine-2-carboxylate is unique due to the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 4-pyridin-3-yloxypyrrolidine-2-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-15-11(14)10-5-9(7-13-10)16-8-3-2-4-12-6-8/h2-4,6,9-10,13H,5,7H2,1H3

InChI Key

GBFLEKXMQVJKIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CN=CC=C2

Origin of Product

United States

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